7-(4-fluorophenyl)-3-sulfanylidene-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Description
7-(4-fluorophenyl)-3-sulfanylidene-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a useful research compound. Its molecular formula is C11H7FN4OS and its molecular weight is 262.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.03246020 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds in the triazolo[4,3-a]pyrazine class have been found to exhibit antibacterial activities , suggesting that their targets may be bacterial proteins or enzymes
Mode of Action
The exact mode of action of HMS3435I10 is currently unknown due to the lack of specific information. It’s known that many antibacterial agents work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis . HMS3435I10 may work in a similar manner, but this needs to be confirmed by further studies.
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with the biochemical pathways essential for bacterial growth and survival, such as cell wall synthesis or DNA replication
Result of Action
Similar compounds in the triazolo[4,3-a]pyrazine class have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacteria . This suggests that HMS3435I10 may also have antibacterial effects, but further studies are needed to confirm this and to understand the exact molecular and cellular effects of its action.
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4OS/c12-7-1-3-8(4-2-7)15-5-6-16-9(10(15)17)13-14-11(16)18/h1-6H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNIZBKIJOBQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN3C(=NNC3=S)C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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